molecular formula C17H18N2O5S B6395558 6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid CAS No. 1262004-75-0

6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid

Cat. No.: B6395558
CAS No.: 1262004-75-0
M. Wt: 362.4 g/mol
InChI Key: BRPAJCCWTIDELP-UHFFFAOYSA-N
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Description

6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a hydroxy group and a piperidinylsulfonyl phenyl group

Properties

IUPAC Name

6-oxo-5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-16-15(10-13(11-18-16)17(21)22)12-4-6-14(7-5-12)25(23,24)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPAJCCWTIDELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CNC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688494
Record name 6-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-75-0
Record name 6-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the nicotinic acid core, followed by the introduction of the hydroxy group and the piperidinylsulfonyl phenyl group through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or sulfonyl chlorides.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

  • 5-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid
  • 6-Hydroxy-5-[4-(morpholin-4-ylsulfonyl)phenyl]nicotinic acid

Comparison: 6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the piperidinylsulfonyl group, in particular, may enhance its solubility and interaction with biological targets.

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